2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide
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Overview
Description
2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide is an organic compound with a complex structure that includes dichlorophenoxy and butanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide typically involves multiple steps. One common route starts with the preparation of 2-(2,5-dichlorophenoxy)butanoyl chloride, which is then reacted with N-ethylhydrazinecarbothioamide under controlled conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to the modulation of various biochemical pathways. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dichlorophenoxy)butanoyl chloride
- 2,5-dichlorophenylboronic acid
Uniqueness
2-[2-(2,5-dichlorophenoxy)butanoyl]-N-ethylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2,5-dichlorophenoxy)butanoylamino]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2S/c1-3-10(12(19)17-18-13(21)16-4-2)20-11-7-8(14)5-6-9(11)15/h5-7,10H,3-4H2,1-2H3,(H,17,19)(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAAJYJTTFWNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NNC(=S)NCC)OC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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